2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid 2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 1306604-74-9
VCID: VC2553451
InChI: InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F
Molecular Formula: C9H14F3NO4
Molecular Weight: 257.21 g/mol

2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid

CAS No.: 1306604-74-9

Cat. No.: VC2553451

Molecular Formula: C9H14F3NO4

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid - 1306604-74-9

Specification

CAS No. 1306604-74-9
Molecular Formula C9H14F3NO4
Molecular Weight 257.21 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid
Standard InChI InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15)
Standard InChI Key CASKNZPNGIHRKP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F

Introduction

Chemical Identity and Structural Properties

2-{(Tert-butoxy)carbonylamino}acetic acid is a modified glycine derivative featuring N-alkylation with a 2,2,2-trifluoroethyl group and protection with a tert-butoxycarbonyl (Boc) group. The compound has a well-defined chemical structure with multiple functional groups that contribute to its chemical behavior and reactivity.

Nomenclature and Identification

The compound is known by several names, reflecting different naming conventions in chemical literature. These alternative names help researchers identify the compound across various databases and publications.

Table 1: Compound Identification Data

ParameterValue
Primary Name2-{(Tert-butoxy)carbonylamino}acetic acid
Common NamesN-Boc-N-(2,2,2-trifluoroethyl)glycine
IUPAC Name2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid
CAS Registry Number1306604-74-9
MDL NumberMFCD18838889
PubChem CID54593256
ChemSpider ID26054633

The compound has various international naming variations, including German and French IUPAC names, reflecting its recognition in global chemical research .

Molecular Properties

The physical and chemical properties of 2-{(Tert-butoxy)carbonylamino}acetic acid are summarized in the following table:

Table 2: Molecular and Physical Properties

PropertyValue
Molecular FormulaC₉H₁₄F₃NO₄
Average Mass257.208 g/mol
Monoisotopic Mass257.087493 g/mol
Melting Point82-85°C
Physical AppearanceWhite crystalline powder
InChI KeyCASKNZPNGIHRKP-UHFFFAOYSA-N
Standard InChIInChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15)

The presence of the trifluoromethyl group significantly affects the compound's properties, including its acidity, lipophilicity, and metabolic stability .

Spectroscopic Characterization

Spectroscopic data plays a crucial role in confirming the structure and purity of 2-{(Tert-butoxy)carbonylamino}acetic acid. Various analytical techniques have been employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and confirms the presence of specific functional groups.

Table 3: NMR Spectroscopic Data

TechniqueChemical Shifts and Coupling Constants
¹H-NMR (400 MHz, CDCl₃)δ: 1.46 (d, 9H, J= 9.2 Hz, 3CH₃), 3.92 (oct, J=17.5 Hz CH₂), 4.10 (d, 2H, J=23.4 Hz, CH₂), 8.19 (br, 1H, COOH)
¹³C-NMR (100 MHz, CDCl₃)δ: 28.16 (d, J=3.5 Hz, 3CH₃), 48.25-49.99 (m, CH₂), 56.39 (C), 85.52 (d, J=8.8 Hz, CH₂), 124.57 (q, J=280 Hz, CF₃)

The ¹H-NMR spectrum clearly shows the tert-butyl group at 1.46 ppm as a doublet integrating for 9 protons, which is characteristic of the Boc protecting group. The methylene protons adjacent to the trifluoromethyl group appear as an octet at 3.92 ppm due to coupling with fluorine atoms. The glycine methylene protons are observed as a doublet at 4.10 ppm, and the carboxylic acid proton appears as a broad signal at 8.19 ppm .

The ¹³C-NMR spectrum confirms the presence of the trifluoromethyl group with a characteristic quartet at 124.57 ppm with a large coupling constant (J=280 Hz) due to carbon-fluorine coupling .

Mass Spectrometry

Mass spectrometry provides additional confirmation of the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

TechniqueResults
MS (CI+)m/z = 258.09 [M+H]⁺

The observed molecular ion peak at m/z = 258.09 corresponds to the protonated molecular ion [M+H]⁺, confirming the expected molecular weight of 257.21 g/mol .

Synthesis Methodology

The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid has been documented in scientific literature, providing valuable information for researchers interested in preparing this compound.

Synthetic Approach

The synthesis of this compound follows a protocol similar to that used for N-isopropyl-N-Boc-glycine, starting from 2,2,2-trifluoroethylamine. The reaction pathway likely involves the following steps:

  • N-alkylation of glycine with 2,2,2-trifluoroethylamine

  • Protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O)

  • Purification and isolation of the final product

Reaction Parameters and Outcomes

Table 5: Synthesis Parameters and Results

ParameterValue
Starting Material2,2,2-trifluoroethylamine 99% (8.03 mL, 100 mmol)
Yield65% (16.71 g)
Product AppearanceWhite crystalline powder
Purity ConfirmationMS, NMR, Melting point determination

The documented synthesis achieves a good yield of 65%, resulting in 16.71 g of the target compound from 100 mmol of starting material .

Structural Relationships and Classification

2-{(Tert-butoxy)carbonylamino}acetic acid belongs to several important chemical classes with significant research interest.

Relationship to Amino Acids

As a derivative of glycine, this compound falls within the broader category of amino acid derivatives. The N-alkylation with a trifluoroethyl group and N-Boc protection significantly alter the properties compared to the parent amino acid glycine. These modifications can have important implications for the compound's behavior in biological systems and its potential applications in peptide chemistry .

N-Protected Amino Acids

The compound represents an important example of N-protected amino acids, specifically those protected with the tert-butoxycarbonyl (Boc) group. Boc-protected amino acids are widely used in peptide synthesis due to the stability of the Boc group under basic conditions and its selective removal under acidic conditions .

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